molecular formula C21H24N6O3 B8350378 methyl 6-(7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)nicotinate

methyl 6-(7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)nicotinate

Cat. No. B8350378
M. Wt: 408.5 g/mol
InChI Key: LEBODWHKBJKGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309252B2

Procedure details

To a suspension of methyl 6-(7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)nicotinate (1.0 g, 2.4 mmol) in 2-propanol (60 mL) were added LiOH (0.29 g, 5.0 eq) and water (12 mL) and the resulting mixture was stirred at 60° C. for 1 h. After cooling to room temperature, the reaction mixture was treated with 1 N HCl (12.24 mL, 5 eq) and concentrated in vacuo which gave 6-(7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)nicotinic acid as a light yellow solid (1.40 g) in 95% yield as the LiCl (5 equiv) co-salt and was used for the next reaction without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 13.30 (br s, 1H), 11.24 (br s, 1H), 9.03 (s, 1H), 8.88 (d, J=2.2 Hz, 1H), 8.31 (dd, J=8.7, 2.2 Hz, 1H), 8.11 (d, J=8.7 Hz, 1H), 6.81 (s, 1H), 4.79 (m, 1H), 3.06 (s, 6H), 2.41 (m, 2H), 2.02 (m, 4H), 1.67 (m, 2H); MS m/z 395.4 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.29 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Name
Quantity
12.24 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([N:6]2[C:10]3[N:11]=[C:12]([NH:15][C:16]4[CH:25]=[CH:24][C:19]([C:20]([O:22]C)=[O:21])=[CH:18][N:17]=4)[N:13]=[CH:14][C:9]=3[CH:8]=[C:7]2[C:26](=[O:30])[N:27]([CH3:29])[CH3:28])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Li+].[OH-].Cl.[Li+].[Cl-]>CC(O)C.O>[CH:1]1([N:6]2[C:10]3[N:11]=[C:12]([NH:15][C:16]4[CH:25]=[CH:24][C:19]([C:20]([OH:22])=[O:21])=[CH:18][N:17]=4)[N:13]=[CH:14][C:9]=3[CH:8]=[C:7]2[C:26](=[O:30])[N:27]([CH3:28])[CH3:29])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[Cl-]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCC1)N1C(=CC2=C1N=C(N=C2)NC2=NC=C(C(=O)OC)C=C2)C(N(C)C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CC(C)O
Step Three
Name
Quantity
0.29 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
12.24 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCC1)N1C(=CC2=C1N=C(N=C2)NC2=NC=C(C(=O)O)C=C2)C(N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 147.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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